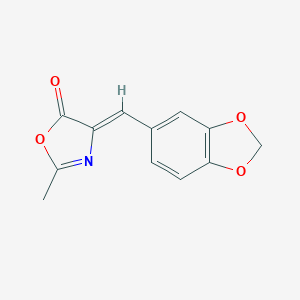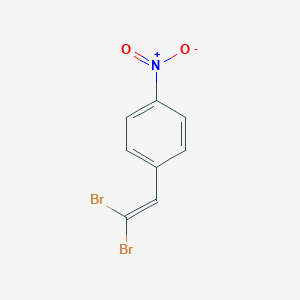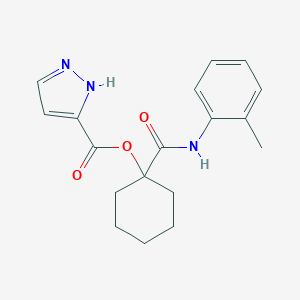![molecular formula C21H18ClN3O2 B242330 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol, also known as CL-316,243, is a selective β3-adrenergic receptor agonist that has been widely studied for its potential therapeutic applications. This molecule has been found to have a range of effects on the body, including increasing energy expenditure and promoting weight loss. In
Mécanisme D'action
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol acts as a selective β3-adrenergic receptor agonist. The β3-adrenergic receptor is primarily expressed in adipose tissue and plays a key role in regulating energy expenditure and thermogenesis. Activation of this receptor by this compound leads to an increase in cAMP production, which in turn stimulates the activity of protein kinase A and leads to the phosphorylation of several downstream targets. This ultimately results in an increase in energy expenditure and a decrease in adiposity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase energy expenditure, promote weight loss, and improve insulin sensitivity. It has also been found to have a positive effect on lipid metabolism, reducing serum triglyceride and cholesterol levels. In addition, this compound has been shown to have a protective effect against diet-induced obesity and insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol in lab experiments is its selectivity for the β3-adrenergic receptor. This allows for specific targeting of this receptor and minimizes off-target effects. However, one limitation is that the effects of this compound may vary depending on the species being studied. For example, while it has been shown to be effective in promoting weight loss in rodents, its effects in humans may be less pronounced.
Orientations Futures
There are several potential future directions for research on 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol. One area of interest is its potential use in combination with other drugs for the treatment of obesity and type 2 diabetes. Another area of interest is the development of more selective β3-adrenergic receptor agonists with improved pharmacokinetic properties. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol involves several steps. The first step is the reaction of 2-methoxyphenol with 4,6-dichloro-3-nitropyridine to form 4,6-dichloro-3-nitroimidazo[1,2-a]pyridine-2-ol. This intermediate is then reduced to 4,6-dichloro-3-aminopyridine-2-ol, which is subsequently reacted with 2-methylphenylamine to form 4,6-dichloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridine. Finally, the chloro group in this intermediate is replaced with a methoxy group using sodium methoxide in methanol to yield this compound.
Applications De Recherche Scientifique
4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol has been extensively studied for its potential therapeutic applications. It has been found to have a range of effects on the body, including increasing energy expenditure, promoting weight loss, and improving insulin sensitivity. These effects make it a promising candidate for the treatment of obesity and type 2 diabetes.
Propriétés
Formule moléculaire |
C21H18ClN3O2 |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
4-[6-chloro-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H18ClN3O2/c1-13-5-3-4-6-16(13)23-21-20(14-7-9-17(26)18(11-14)27-2)24-19-10-8-15(22)12-25(19)21/h3-12,23,26H,1-2H3 |
Clé InChI |
FWPHVMBSDRGLIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC |
SMILES canonique |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

